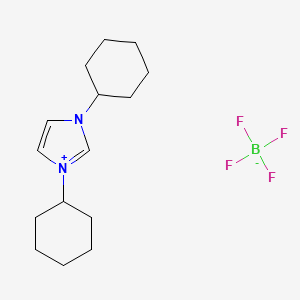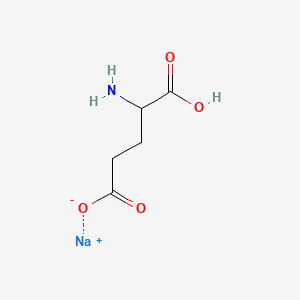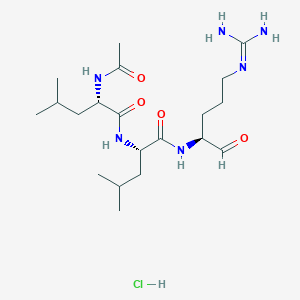
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Overview
Description
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide (BMPT) is an ionic liquid (IL) that is used in a variety of scientific and industrial applications. It has a unique combination of properties, such as low volatility, high thermal stability, and high solubility in organic solvents. BMPT has been studied extensively in recent years due to its potential applications in various fields, including catalysis, electrochemistry, and analytical chemistry.
Scientific Research Applications
Thermophysical Properties : Bhattacharjee et al. (2014) investigated the thermophysical properties of ionic liquids, including 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide. The study focused on the impact of the cation's aromaticity on properties like density, viscosity, refractive index, and surface tension. Findings revealed the aromatic ring in pyridinium-based ionic liquids contributes to a more organized liquid phase, affecting viscosity and surface tension. The research also proposed new parameters for evaluating these properties in similar ionic liquids (Bhattacharjee, Carvalho, & Coutinho, 2014).
Molecular Modeling and Thermodynamic Properties : Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids, including 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide. This research focused on the thermodynamic and transport properties, using nuclear magnetic resonance spectroscopy and molecular dynamics simulations. It provided insights into the dynamics and properties like density and heat capacity of these ionic liquids (Cadena, Zhao, Snurr, & Maginn, 2006).
Extraction Processes : Corderi and González (2012) explored the use of ionic liquids including 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide in extraction processes, particularly for the removal of ethanol from its azeotropic mixture with hexane. This study involved experimental determination of liquid-liquid equilibrium and the analysis of the structural influence of ionic liquids on the extraction process (Corderi & González, 2012).
Environmental Applications : Pena-Pereira et al. (2015) developed ionogel fibers from ionic liquids, including 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, for the extraction of volatile chlorinated organic pollutants. The study showcased the potential of these ionogels in environmental monitoring and analysis, particularly in combination with gas chromatography (Pena-Pereira, Marcinkowski, Kloskowski, & Namieśnik, 2015).
Electrochemical Applications : Electrochemical behavior studies like those by Rao et al. (2009) have been performed on similar compounds. Such research provides valuable data on the electrochemical characteristics and potential applications of these ionic liquids in various electrochemical systems (Rao, Venkatesan, Nagarajan, Srinivasan, & Rao, 2009).
- yl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, on the photovoltaic performance of dye-sensitized solar cells. This study revealed how the specific properties of these ionic liquids can be harnessed to enhance the efficiency and effectiveness of solar cells (Décoppet, Khan, Al-Ghamdi, Alhogbi, Asiri, Zakeeruddin, & Grätzel, 2017).
Tribological Properties : López Sánchez et al. (2014) examined the tribological properties of ionic liquids like 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide in steel-steel contact. Their research highlighted the potential of these ionic liquids as lubricants, providing insights into their performance under various conditions (López Sánchez, Otero, López, & Fernández, 2014).
Electrochemical Instability in Batteries : Morozova et al. (2020) studied the electrochemical instability of bis(trifluoromethylsulfonyl)imide based ionic liquids in high voltage electrolytes for potassium ion batteries. This research is crucial for understanding the limitations and challenges in using these ionic liquids in high-performance battery systems (Morozova, Luchinin, Rupasov, Katorova, Fedotov, Nikitina, Stevenson, & Abakumov, 2020).
Electrocatalysis in Methanol Oxidation : Tang et al. (2016) reported an innovative approach using bis(trifluoromethylsulfonyl)imide anion for electrocatalysis in methanol oxidation. This study demonstrates the potential of these ionic liquids in catalytic and selective electrochemical processes (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Supercapacitors and Electrolytes : Dagousset et al. (2015) explored ionic liquids, including 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, as electrolytes for supercapacitors. They assessed the performance of these ionic liquids over a wide temperature range, contributing to the development of more efficient energy storage systems (Dagousset, Nguyen, Vidal, Galindo, & Aubert, 2015).
Mechanism of Action
Target of Action
This compound is a type of room temperature ionic liquid (RTIL) that is often used in electrochemical applications . It has been utilized in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .
Mode of Action
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide interacts with its targets by enhancing the activity of the electrode surface. This is achieved through the compound’s unique physical and chemical properties, which include a wide electrochemical window and high viscosity . These properties make it a useful candidate in electrochemical energy applications .
Biochemical Pathways
This can indirectly affect the detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Pharmacokinetics
Its physical properties, such as its high viscosity and wide electrochemical window, can influence its distribution and interaction with electrode surfaces .
Result of Action
The primary result of the action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is the enhancement of electrochemical reactions at the electrode surface. This can lead to improved detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Action Environment
The action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the efficiency of its interaction with electrode surfaces can be affected by the temperature and the presence of other compounds in the solution
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583396 | |
| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344790-86-9 | |
| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)







